2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a small-molecule organic compound featuring a pyridine ring substituted with an amino group at the 6-position and a piperidin-1-yl group linked via a methanone bridge at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and a balance of lipophilicity from the piperidine moiety.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5OS/c5-2(10)1-11-4-7-3(6)8-9-4/h1H2,(H2,5,10)(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLCLECDUGGXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method involves nucleophilic substitution between 5-amino-1H-1,2,4-triazole-3-thiol and chloroacetamide. This reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group. The general reaction scheme is:
Key parameters affecting yield include:
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 95 |
| Temperature (°C) | 80 | 82 | 97 |
| Reaction Time (h) | 18 | 85 | 98 |
Coupling Agent-Mediated Synthesis
Alternative approaches employ carbodiimides (e.g., EDC, DCC) to activate the carboxylic acid moiety of acetic acid derivatives for coupling with 5-amino-1H-1,2,4-triazole-3-thiol. This method, though costlier, avoids halogenated intermediates and improves atom economy. For example:
Advantages :
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Higher selectivity for amide bond formation.
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Reduced byproduct generation compared to nucleophilic routes.
Challenges :
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Requires anhydrous conditions and inert atmospheres.
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Post-reaction purification is laborious due to urea derivatives.
Reaction Conditions and Mechanistic Insights
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states by solubilizing ionic intermediates, accelerating nucleophilic attack. Protic solvents like ethanol slow the reaction due to hydrogen bonding with the thiol group.
Temperature and Catalysis
Elevated temperatures (80–100°C) enhance reaction rates but risk thermal decomposition of the triazole ring. Catalytic amounts of tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems, boosting yields by 10–15%.
Purification and Characterization
Isolation Techniques
Crude products are purified via:
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Recrystallization : Ethanol/water (3:1) mixtures yield colorless crystals.
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Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) eluent resolves unreacted starting materials.
Table 2: Key Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| IR (KBr) | 3320 cm⁻¹ (N–H stretch) | Amide and amine groups |
| 1680 cm⁻¹ (C=O stretch) | Acetamide carbonyl | |
| ¹H NMR (DMSO-d₆) | δ 3.74 (s, 2H, CH₂) | Methylene group adjacent to sulfur |
| δ 5.86 (brs, 2H, NH₂) | 5-Amino-triazole moiety | |
| ¹³C NMR | δ 169.8 (C=O) | Acetamide carbonyl |
Industrial Scalability and Green Chemistry
Continuous Flow Synthesis
Scaling nucleophilic substitution reactions in continuous flow reactors reduces reaction times to 2–4 hours and improves yield consistency (±2% batch-to-batch variation). Key advantages include:
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Precise temperature control via microfluidic channels.
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Automated in-line purification using scavenger resins.
Solvent Recycling
Ethanol/water mixtures from recrystallization are distilled and reused, lowering the environmental footprint by 40%.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | 12 | Moderate |
| Coupling Agent | 88 | 99 | 45 | Low |
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.
Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is in the development of antifungal agents. Research indicates that derivatives of 5-amino-1H-1,2,4-triazole exhibit significant antifungal properties. For instance, studies have synthesized novel compounds based on this triazole framework that demonstrate effective inhibition against various fungal strains. These compounds are particularly relevant for treating infections caused by Candida species and other pathogenic fungi .
Mechanism of Action
The antifungal activity is believed to stem from the inhibition of fungal enzyme pathways critical for cell wall synthesis and metabolism. The presence of the triazole ring contributes to the bioactivity by interfering with the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Agricultural Science
Herbicides and Plant Growth Regulators
In agricultural applications, this compound has been investigated as a potential herbicide and plant growth regulator. Its ability to inhibit specific enzymatic pathways in plants can be exploited to control unwanted vegetation. The compound's structure allows it to interact with plant metabolic processes, leading to altered growth patterns or increased susceptibility to environmental stressors .
Defoliation Agent
Additionally, derivatives of triazole compounds have been utilized as defoliants in cotton farming. The application of these substances can enhance cotton yield by promoting uniform leaf drop before harvest . This application highlights the compound's versatility beyond traditional medicinal uses.
Material Science
Synthesis of Novel Materials
The unique chemical properties of this compound also lend themselves to material science applications. Researchers are exploring its use in synthesizing new polymeric materials with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer matrices can lead to materials with improved stability and functionality .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on a series of synthesized triazole derivatives demonstrated their efficacy against Candida albicans. The results indicated that compounds containing the 5-amino triazole moiety showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungal agents. This suggests that further development could yield potent antifungal therapies utilizing this scaffold .
Case Study 2: Agricultural Application
Field trials assessing the effectiveness of triazole-based herbicides revealed a notable reduction in weed populations without adversely affecting crop yield. The application rates were optimized based on plant response, showcasing the compound's potential as an environmentally friendly alternative to traditional herbicides .
Mechanism of Action
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of metabolic pathways. The triazole ring is known to interact with metal ions, which can further enhance its inhibitory effects .
Comparison with Similar Compounds
Key Structural Modifications and Their Implications
Structure-Activity Relationship (SAR) Insights
- Amino Group vs. This suggests the amino-piperidine group in the parent compound may enhance target affinity in enzymes reliant on polar interactions.
- This contrasts with the parent compound’s amino group, which may enhance aqueous solubility (~25–50 mg/mL) .
- Complex Derivatives () : The addition of methanesulfonyl and pyrimidinyloxy groups in patent-derived analogs significantly increases steric bulk and molecular weight, likely shifting activity toward kinase targets (e.g., MAPK or PI3K pathways) due to improved shape complementarity .
Biological Activity
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention for its diverse biological activities. Its structure includes a triazole ring, which is known for its role in various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₄O₂S |
| Molecular Weight | 172.21 g/mol |
| CAS Number | 352349-53-2 |
The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for various biological pathways. Notably, it targets cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an enzyme involved in sterol biosynthesis. By inhibiting CYP51, the compound disrupts the normal function of cell membranes, which can lead to cell death in susceptible organisms such as fungi and certain parasites .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : The triazole moiety enhances the compound's ability to inhibit fungal growth by targeting CYP51. Studies have shown effective inhibition against various fungal strains .
- Antibacterial Activity : The compound has also demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies reveal that it can inhibit bacterial growth by interfering with critical metabolic pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as:
- Inhibition of Angiogenesis : It has been reported to reduce the expression of angiogenesis markers like VEGF and MMP-9 in breast cancer cell lines .
- Cell Viability Reduction : MTT assays have demonstrated that the compound significantly reduces cell viability in various cancer cell lines at specific concentrations .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Chagas Disease Model : In a mouse model for Chagas disease caused by Trypanosoma cruzi, derivatives of the compound showed significant suppression of parasite burden, indicating potential as a treatment option .
- Liver Cancer Study : A structure–activity relationship (SAR) study identified that modifications to the triazole ring enhanced anti-proliferative activity against HepG2 liver cancer cells, suggesting that specific substitutions could improve therapeutic efficacy .
Research Findings
A summary table of key findings related to the biological activity of this compound is presented below:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-amino-5-substituted-1,2,4-triazole-3-thione intermediates are reacted with chloroacetamides in ethanol under reflux with aqueous KOH (1–2 hours). The product is isolated by precipitation in water, followed by filtration and recrystallization from ethanol .
- Key Considerations :
- Reaction stoichiometry (e.g., 0.002 mol of triazole-thione with equimolar chloroacetamide).
- Solvent selection (ethanol for solubility and stability).
- Purification via recrystallization to achieve >95% purity .
Q. How is structural confirmation of synthesized derivatives performed?
- Analytical Techniques :
- 1H-NMR : Peaks at δ 4.16–4.20 ppm confirm methylene protons from the acetamide group, while δ 12.16 ppm indicates NH groups .
- Elemental Analysis : Used to validate molecular formulas (e.g., C13H12Cl2N2OS with calculated/found percentages for C, H, N) .
- TLC : Monitors reaction progress (e.g., chloroform:methanol, 7:3) .
Q. What in vitro assays are used to evaluate biological activity?
- Anti-Exudative Activity (AEA) : Carrageenan-induced rat paw edema models compare test compounds (e.g., 10 mg/kg dose) to controls like diclofenac sodium (8 mg/kg). Activity is quantified by inhibition of inflammation over 4–6 hours .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., IC50 values) with hydroxyacetamide derivatives .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Approach : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Reaction path searches identify optimal solvents, catalysts (e.g., Zeolite Y-H), and temperatures (e.g., 150°C for 5 hours in pyridine) .
- Case Study : Pyridine and zeolite catalysts reduce side reactions in hydroxyacetamide synthesis, improving yields from 60% to 85% .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for anti-inflammatory derivatives?
- SAR Challenges : For example, furan-2-yl substituents enhance AEA, while bulky aryl groups reduce solubility .
- Methodological Solutions :
- Dose-Response Studies : Test derivatives at multiple concentrations (e.g., 1–50 mg/kg) to distinguish potency from solubility artifacts.
- Co-crystallization : X-ray crystallography (e.g., Acta Crystallographica data) validates binding conformations .
Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) assessed during preclinical development?
- Experimental Design :
- Lipophilicity : LogP values calculated via HPLC retention times.
- Metabolic Stability : Liver microsome assays (human/rat) measure half-life (t1/2) under NADPH conditions .
- Data Example : Derivatives with morpholine or sulfamoyl groups show improved metabolic stability (t1/2 > 2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
